molecular formula C14H15ClN4O4S2 B10865229 Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B10865229
M. Wt: 402.9 g/mol
InChI Key: OKTSDVUGIIUSJP-UHFFFAOYSA-N
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Description

METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by the introduction of the piperazine and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Formation of the Thiophene Ring: This step may involve the cyclization of suitable precursors in the presence of a catalyst.

    Introduction of the Piperazine Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE: shares similarities with other compounds containing pyrimidine, piperazine, and thiophene rings.

    Other Sulfonyl-Containing Compounds: Compounds with similar sulfonyl groups may exhibit comparable reactivity and biological activity.

Uniqueness

    Unique Structure: The combination of pyrimidine, piperazine, and thiophene rings in a single molecule is relatively rare, giving this compound unique properties.

    Pharmacological Potential: Its unique structure may confer specific pharmacological activities that are not observed in similar compounds.

This detailed article provides a comprehensive overview of METHYL 5-CHLORO-3-{[4-(2-PYRIMIDINYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15ClN4O4S2

Molecular Weight

402.9 g/mol

IUPAC Name

methyl 5-chloro-3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C14H15ClN4O4S2/c1-23-13(20)12-10(9-11(15)24-12)25(21,22)19-7-5-18(6-8-19)14-16-3-2-4-17-14/h2-4,9H,5-8H2,1H3

InChI Key

OKTSDVUGIIUSJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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